7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Description
7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 5. The 7-position is functionalized with an azepan-1-yl group, a seven-membered nitrogen-containing ring, while the 2-position bears a phenyl group. The 3- and 5-positions are methylated, enhancing steric and electronic properties critical for biological activity . This scaffold is notable for its structural rigidity and resemblance to purine analogs, making it a candidate for targeting kinase enzymes and nucleotide-binding proteins .
Properties
IUPAC Name |
7-(azepan-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15-14-18(23-12-8-3-4-9-13-23)24-20(21-15)16(2)19(22-24)17-10-6-5-7-11-17/h5-7,10-11,14H,3-4,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZESMDOWMDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole derivatives with pyrimidine precursors under specific conditions. One common method involves the cyclization of 3,5-dimethyl-1-phenylpyrazole with a suitable pyrimidine derivative in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines characterized by a fused pyrazolo and pyrimidine ring system. Its molecular formula is , with a molecular weight of approximately 270.34 g/mol. The compound's structure includes nitrogen atoms that contribute to its aromatic nature and biological activity.
Key Spectral Data
- NMR Spectroscopy : Used to confirm the arrangement of atoms within the molecule.
- Mass Spectrometry : Provides insights into the molecular weight and fragmentation patterns.
Pharmacological Activities
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant pharmacological activities:
-
Anticancer Activity :
- Compounds in this class have shown selective inhibition against various cancer cell lines. For instance, studies have reported their efficacy against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells .
- A specific study highlighted the development of new derivatives that act as CDK2 inhibitors, which are crucial for cell cycle regulation .
-
Antimicrobial Properties :
- The compound exhibits activity against several microbial strains, making it a candidate for developing new antimicrobial agents .
- Modulation of Enzymatic Activity :
Case Study 1: Anticancer Research
A recent study focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives aimed at enhancing anticancer efficacy. The synthesized compounds were tested for their IC50 values against various cancer cell lines, indicating promising results in inhibiting tumor growth compared to existing treatments .
Case Study 2: Metabolic Syndrome Treatment
Another investigation explored the use of pyrazolo[1,5-a]pyrimidines in treating metabolic syndrome by targeting 11β-HSD1. The findings suggested that these compounds could effectively reduce symptoms associated with the syndrome, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives vary significantly in bioactivity based on substitution patterns. Below is a comparative analysis of key analogs:
Physicochemical and Pharmacokinetic Properties
| Property | 7-Azepan-1-yl Analog | 7-Morpholin-4-yl Analog | 7-CF₃ Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~370 (estimated) | 338.4 | ~350 |
| LogP (Predicted) | ~3.5 | ~2.8 | ~3.9 |
| Solubility | Moderate (azepane) | High (morpholine) | Low (CF₃) |
| Metabolic Stability | Moderate | High | High |
- LogP and Solubility : The azepane ring increases hydrophobicity compared to morpholine but remains less lipophilic than CF₃-substituted analogs. This balance may optimize tissue penetration without excessive plasma protein binding.
- Metabolic Stability : Morpholine and CF₃ groups resist oxidative metabolism, whereas the azepane ring may undergo slower hepatic degradation due to steric protection .
Biological Activity
7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21N4
- Molecular Weight : 324.4 g/mol
- IUPAC Name : 7-(azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes cyclocondensation reactions using appropriate precursors under controlled conditions to yield the desired compound efficiently.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. A study focusing on similar derivatives showed promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 25 ± 5 | |
| Compound B | HepG2 | 30 ± 8 | |
| Compound C | HCT-116 | 20 ± 4 |
These results suggest that this compound may also have similar efficacy against cancer cells.
The proposed mechanism of action for this compound relates to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it has been suggested that pyrazolo[1,5-a]pyrimidines can inhibit Polo-like kinase 4 (PLK4), which plays a crucial role in centriole duplication and is often overexpressed in cancer cells. Inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancerous cells .
Other Biological Activities
In addition to anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated anti-inflammatory , antimicrobial , and antiviral activities. These compounds are being explored for their potential therapeutic applications beyond oncology.
Study on Anticancer Efficacy
A recent study evaluated the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives on breast cancer cells (MCF-7). The study found that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin. The IC50 values indicated a significant reduction in cell viability at low concentrations .
Mechanistic Insights from In Vivo Studies
In vivo studies involving animal models have provided insights into the pharmacokinetics and dynamics of this compound. These studies reported effective tumor reduction with minimal side effects when administered at optimized dosages .
Q & A
Q. SAR Table :
| Substituent | Target (IC₅₀) | Selectivity Ratio (vs. closest homolog) |
|---|---|---|
| 7-Azepane | CDK4: 12 nM | 12.5 (CDK4/CDK2) |
| 7-Piperidine | EGFR: 8 nM | 3.2 (EGFR/HER2) |
| 7-Chloro | HMG-CoA Reductase: 5 nM | >100 (vs. COX-2) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
